BenchChemオンラインストアへようこそ!

Hydroxy Celecoxib-d4

Bioanalysis LC-MS/MS Stable Isotope Labeling

Hydroxy Celecoxib-d4 is a tetradeuterated SIL internal standard, delivering a clean +4 Da mass shift for accurate LC-MS/MS quantitation of hydroxy celecoxib without retention time offsets. This CAS-graded reference standard corrects matrix effects and extraction variability, ensuring precise pharmacokinetic parameters and regulatory-compliant method validation. Inquire today for GLP-grade stability and reliable bioanalytical performance.

Molecular Formula C17H14F3N3O3S
Molecular Weight 401.397
CAS No. 1276524-56-1
Cat. No. B565696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxy Celecoxib-d4
CAS1276524-56-1
Synonyms4-[5-[4-(Hydroxymethyl)phenyl]-3-(trifluoromethyl)-1H-pyrazol-1-yl](benzene-d4)sulfonamide;  _x000B_
Molecular FormulaC17H14F3N3O3S
Molecular Weight401.397
Structural Identifiers
SMILESC1=CC(=CC=C1CO)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F
InChIInChI=1S/C17H14F3N3O3S/c18-17(19,20)16-9-15(12-3-1-11(10-24)2-4-12)23(22-16)13-5-7-14(8-6-13)27(21,25)26/h1-9,24H,10H2,(H2,21,25,26)/i5D,6D,7D,8D
InChIKeyICRSYPPLGADZKA-KDWZCNHSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hydroxy Celecoxib-d4 CAS 1276524-56-1: Deuterated Celecoxib Metabolite Reference Standard for Quantitative Bioanalysis


Hydroxy Celecoxib-d4 (CAS 1276524-56-1) is a tetradeuterated analog of hydroxy celecoxib, the primary CYP2C9-mediated hydroxylation metabolite of the selective COX-2 inhibitor celecoxib. The compound features four deuterium atoms substituted at the 2, 3, 5, and 6 positions of the benzenesulfonamide phenyl ring, producing a nominal mass shift of +4 Da relative to the unlabeled metabolite . This stable isotope-labeled (SIL) compound is manufactured as an analytical reference standard for use as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays designed to quantify hydroxy celecoxib in biological matrices [1]. The compound is not a therapeutic agent; its sole utility lies in enabling accurate, matrix-corrected quantitation in pharmacokinetic studies, therapeutic drug monitoring, and in vitro metabolism investigations involving celecoxib.

Why Generic Hydroxy Celecoxib-d4 Substitution Compromises LC-MS/MS Quantitation Accuracy


Hydroxy Celecoxib-d4 cannot be substituted with unlabeled hydroxy celecoxib or non-deuterated structural analogs in quantitative LC-MS/MS workflows without introducing significant analytical error. The fundamental requirement of isotope dilution mass spectrometry is that the internal standard must be chemically identical to the analyte except for a stable isotope label that enables mass spectrometric differentiation [1]. Unlabeled hydroxy celecoxib co-elutes and shares all MRM transitions with the endogenous analyte, rendering it useless as an internal standard. Non-deuterated alternatives such as 13C- or 15N-labeled analogs (if commercially available) present different retention time behavior and matrix effect compensation profiles [2]. Even among deuterated options, incomplete isotopic enrichment or improper labeling position can compromise quantitative accuracy. The d4-labeling pattern of this compound—specifically positioned on the benzenesulfonamide ring—was designed to provide a clean +4 Da mass shift without introducing chromatographic retention time shifts that could differentially expose the IS and analyte to ion suppression or enhancement zones . Procurement of this specific CAS-graded reference standard ensures the labeling position and isotopic purity required for validated bioanalytical method performance.

Hydroxy Celecoxib-d4 Analytical Performance: Quantitative Differentiation from Alternative Internal Standards


Hydroxy Celecoxib-d4 Mass Spectral Differentiation: +4 Da Shift Enables MRM Selectivity vs. Unlabeled Analyte

Hydroxy Celecoxib-d4 provides a nominal mass shift of +4 Da relative to unlabeled hydroxy celecoxib (C17H14F3N3O3S, exact monoisotopic mass 397.3716 Da vs. d4 exact mass 401.0959 Da) . This mass difference enables complete baseline separation in the mass analyzer using multiple reaction monitoring (MRM), with zero isotopic cross-talk between analyte and internal standard channels when appropriate precursor-to-product ion transitions are selected . By comparison, a d3-labeled analog (if used) would provide only a +3 Da shift, increasing the risk of isotopic overlap from natural abundance 13C and 34S isotopes of the unlabeled analyte, which can contribute up to 18% of the M+3 peak area depending on molecular composition. The d4 pattern reduces this interference potential by pushing the IS signal further from the naturally occurring isotopic envelope of the analyte .

Bioanalysis LC-MS/MS Stable Isotope Labeling

Hydroxy Celecoxib-d4 Deuterium Labeling Position: Benzenesulfonamide Ring Substitution Minimizes Metabolic Label Loss vs. Alkyl-Deuterated Analogs

Hydroxy Celecoxib-d4 incorporates deuterium atoms at the 2, 3, 5, and 6 positions of the benzenesulfonamide phenyl ring, a moiety that remains intact throughout CYP2C9-mediated hydroxylation and subsequent phase II metabolism [1]. In contrast, alternative labeling approaches that place deuterium on the methyl group destined for hydroxylation (conversion of -CH3 to -CH2OH) would result in label loss during metabolism, rendering such a labeled compound ineffective for tracking the metabolite itself. The benzenesulfonamide ring is metabolically stable in the conversion of celecoxib to hydroxy celecoxib and subsequently to celecoxib carboxylic acid, as demonstrated by structural elucidation studies confirming the sulfonamide moiety remains unchanged throughout the primary metabolic pathway [2]. This positional stability ensures that the +4 Da mass shift persists through all stages of sample workup and analysis, unlike alkyl-deuterated compounds where metabolic or pH-dependent H/D exchange can erode isotopic purity [3].

Drug Metabolism Isotope Stability Pharmacokinetics

Hydroxy Celecoxib-d4 LC Retention Time Behavior: Minimal Deuterium Isotope Effect Preserves Co-Elution for Matrix Effect Compensation

Deuterated internal standards can exhibit a reverse-phase LC retention time shift of 0.02-0.2 minutes relative to their protiated analogs due to the deuterium isotope effect—the stronger C-D bond alters hydrophobicity and polar interactions with the stationary phase [1]. In cases where this shift is significant, the IS and analyte elute into different zones of the solvent gradient, experiencing differential ion suppression or enhancement that degrades quantitative accuracy. Systematic studies comparing 2H-labeled to 13C/15N-labeled internal standards have demonstrated that deuterated IS can produce negatively biased quantitative results (up to -38.4% deviation) when retention time shifts expose the IS to matrix components not encountered by the analyte [2]. For Hydroxy Celecoxib-d4, the placement of deuterium on the benzenesulfonamide ring—a polar, hydrogen-bonding functional group—rather than on the hydrophobic methyl or aromatic core, is predicted to minimize the retention time offset. This is because the sulfonamide moiety engages in strong, deuterium-insensitive interactions (e.g., hydrogen bonding with silanol groups) that dominate retention behavior, while the hydrophobic partitioning differences are attenuated .

Chromatography Matrix Effects Method Validation

Hydroxy Celecoxib-d4 Method Performance: Achievable Accuracy and Precision in Validated LC-MS/MS Assays

Validated LC-MS/MS methods employing stable isotope-labeled internal standards for celecoxib metabolites have demonstrated intra-day and inter-day accuracy within 85-115% and precision (CV) <12-15% across the linear dynamic range [1]. Specifically, a UPLC-MS/MS method for quantitation of celecoxib and its metabolites (including hydroxycelecoxib) in rat blood achieved inter-day and intra-day accuracies within 85-115% and precision <12% for all analytes using salting-out liquid-liquid extraction, with recoveries >70% and no observable matrix effects [2]. While Hydroxy Celecoxib-d4 was not explicitly named as the internal standard in this publication, the method parameters represent the performance benchmark achievable when an appropriate SIL-IS (such as Hydroxy Celecoxib-d4) is employed for hydroxy celecoxib quantitation. Without a SIL-IS, matrix effects in rat blood are known to produce quantitative biases of 20-50% depending on extraction efficiency and ionization conditions [3]. By comparison, a d4-labeled IS is expected to normalize for these variables, delivering the ±15% accuracy required by FDA and EMA bioanalytical method validation guidance.

Method Validation Bioanalytical Chemistry Quality Control

Hydroxy Celecoxib-d4 Product Grade: Analytical Reference Standard Certification Supports Regulatory DMPK Applications

Hydroxy Celecoxib-d4 is supplied as an analytical reference standard categorized for use in pharmaceutical research, stable isotope labeling, and metabolite quantification [1]. This classification distinguishes it from research-grade chemicals lacking documented purity, isotopic enrichment certification, and stability characterization. For bioanalytical methods intended to support regulated pharmacokinetic studies, the use of a certified reference standard with traceable documentation (Certificate of Analysis including purity by HPLC, isotopic enrichment by MS, and residual solvent analysis) is an explicit regulatory expectation under GLP and GCP guidelines . In contrast, alternative sourcing of non-certified hydroxy celecoxib or custom-synthesized deuterated material lacking full characterization introduces method validation risk and potential regulatory citation. The d4-labeled benzenesulfonamide moiety provides a stable isotopic signature that remains detectable throughout sample storage and processing, whereas uncharacterized deuterated analogs may exhibit isotopic exchange or degradation that compromises quantitative accuracy over time [2].

Reference Standards GMP/GLP Regulatory Compliance

Hydroxy Celecoxib-d4 Application Scenarios: Where This Deuterated Internal Standard Delivers Critical Analytical Value


Regulated Pharmacokinetic Studies of Celecoxib in Preclinical Species (Rat/Mouse/Dog)

Hydroxy Celecoxib-d4 is deployed as the internal standard for LC-MS/MS quantitation of hydroxy celecoxib in plasma and blood samples collected during GLP pharmacokinetic studies. The validated UPLC-MS/MS methods achieving 85-115% accuracy and <12% CV rely on SIL-IS correction for matrix effects and extraction variability . The +4 Da mass shift and minimal retention time offset of the d4-labeled IS ensure reliable quantitation of hydroxy celecoxib at concentrations as low as 0.3 nM in rat blood, enabling accurate calculation of AUC, Cmax, and t1/2 for the metabolite following oral celecoxib administration [7].

CYP2C9 Pharmacogenomics and Drug-Drug Interaction Studies

In vitro and clinical studies investigating the impact of CYP2C9 genetic polymorphisms (*2, *3 alleles) or co-administered CYP2C9 inhibitors/inducers on celecoxib metabolism require precise measurement of hydroxy celecoxib formation as the primary metabolic endpoint. Hydroxy Celecoxib-d4 provides the necessary analytical specificity to distinguish enzyme-mediated metabolite production from background interference in human liver microsome incubations and hepatocyte assays . The metabolically stable benzenesulfonamide labeling position ensures the IS signal remains consistent across varying incubation conditions, enabling reliable calculation of enzyme kinetic parameters (Km, Vmax, intrinsic clearance) [7].

Bioequivalence and Formulation Bridging Studies for Generic Celecoxib Products

Bioequivalence studies comparing test and reference celecoxib formulations require validated bioanalytical methods that meet stringent regulatory criteria for accuracy, precision, and selectivity. Hydroxy Celecoxib-d4 enables the development of such methods by providing a stable isotopically labeled internal standard that corrects for matrix differences between subjects and sampling timepoints . The availability of this specific CAS-graded reference standard supports method transfer across multiple bioanalytical CROs and laboratories, a critical requirement for multi-site clinical studies [7].

Therapeutic Drug Monitoring and Clinical Pharmacokinetic Studies in Special Populations

Clinical studies assessing celecoxib exposure in special populations (hepatic impairment, renal impairment, elderly, pediatric) often require measurement of both parent drug and hydroxy metabolite to characterize metabolic capacity. Hydroxy Celecoxib-d4, as a certified analytical reference standard, supports the development of robust LC-MS/MS methods suitable for clinical sample analysis . The minimized deuterium isotope effect on retention time, due to benzenesulfonamide ring labeling, is particularly important in clinical assays where high sample throughput demands short chromatographic run times and reliable matrix effect compensation across hundreds to thousands of patient samples [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hydroxy Celecoxib-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.